

Application of Dimethylbenzylammonium chloride in viral inactivation studies.

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Compound of Interest

Compound Name: *Dimethylbenzylammonium chloride*

Cat. No.: *B8622991*

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Application of Dimethylbenzylammonium Chloride in Viral Inactivation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

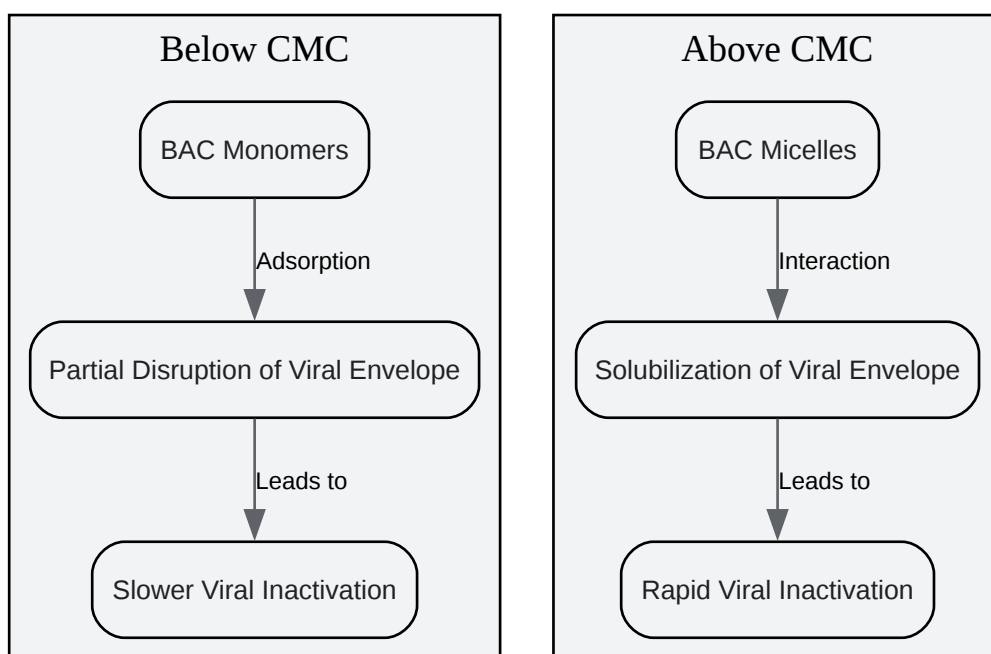
Dimethylbenzylammonium chloride (BAC), a key member of the quaternary ammonium compounds (Quats), is a widely utilized cationic surfactant with a long history of application as an antiseptic and disinfectant in pharmaceutical, household, and industrial settings. Its broad-spectrum antimicrobial activity extends to bacteria, fungi, and notably, enveloped viruses. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in leveraging BAC for viral inactivation studies. Understanding its mechanism of action and virucidal efficacy is crucial for developing effective disinfectants, antiseptics, and virucidal formulations.

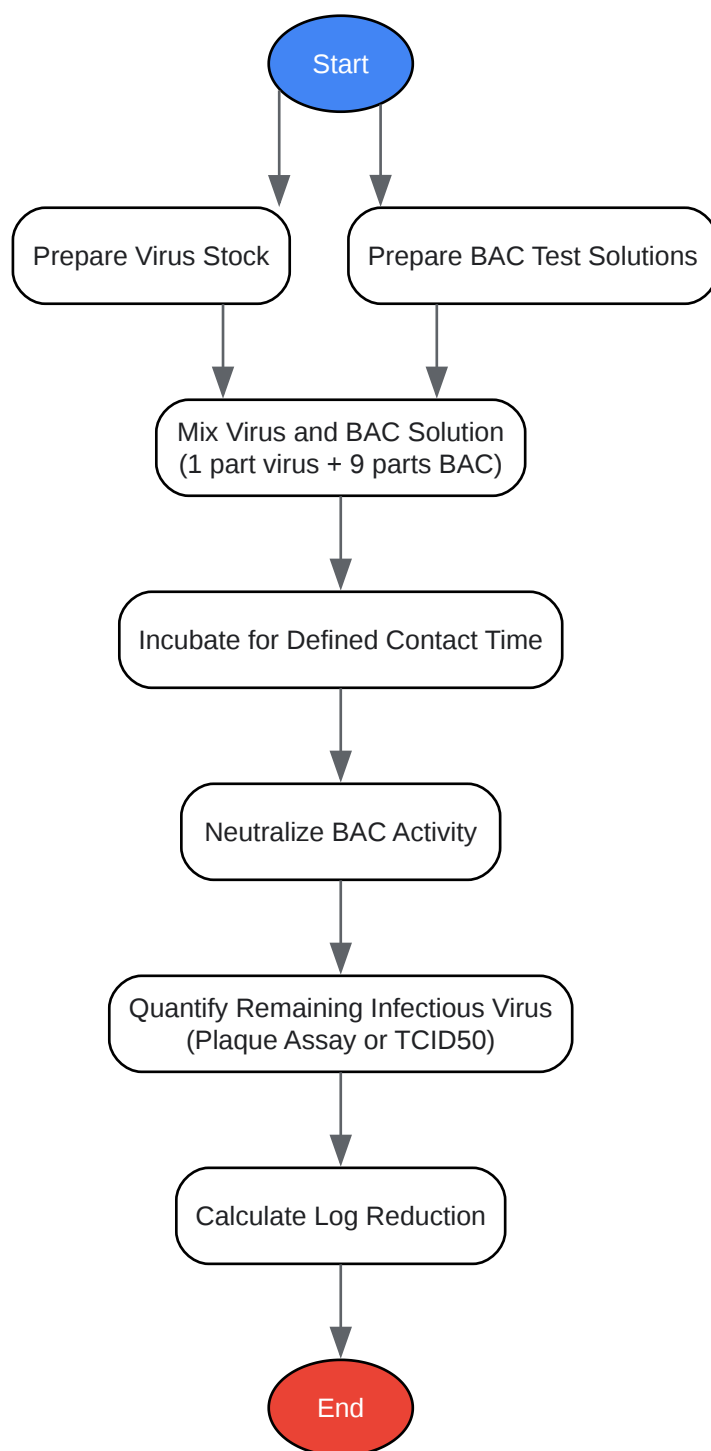
Mechanism of Viral Inactivation

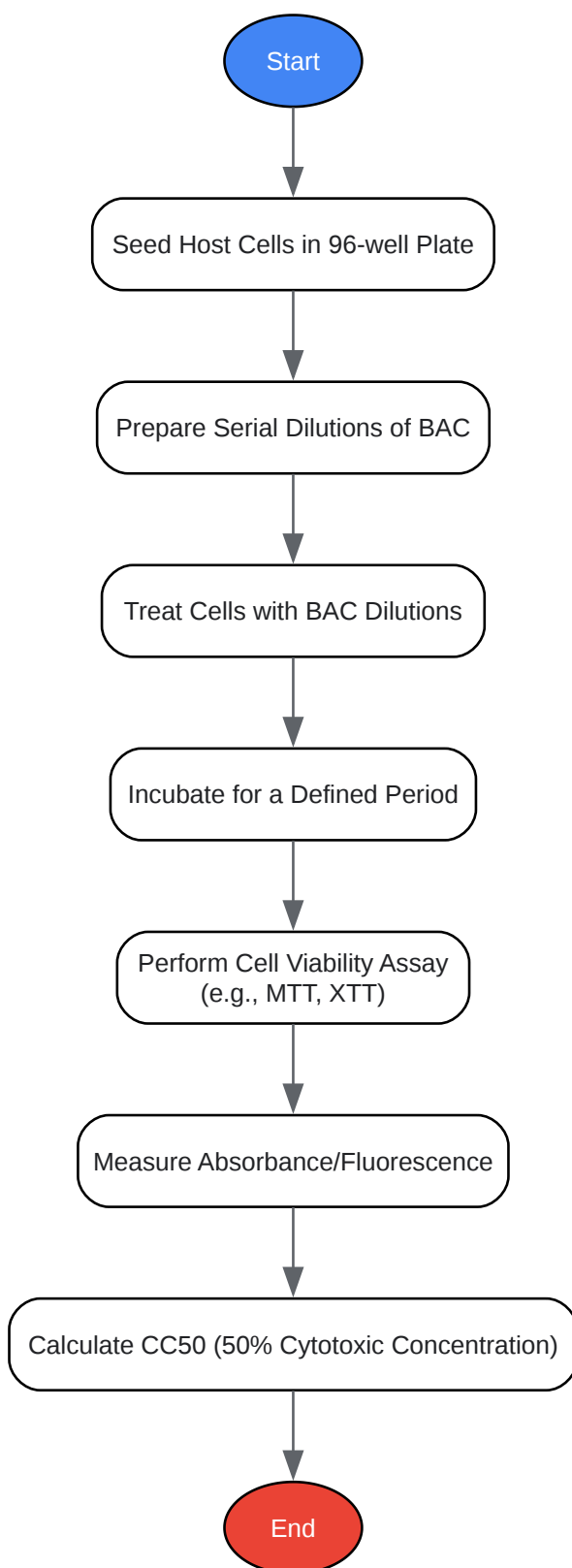
The primary mode of action for **Dimethylbenzylammonium chloride** against viruses involves the disruption of the viral envelope.^{[1][2]} As a cationic surfactant, the positively charged headgroup of BAC interacts with and binds to the negatively charged components of the viral

lipid bilayer. This interaction leads to the insertion of the lipophilic alkyl chain into the membrane, disrupting its integrity and fluidity.[1][2]

This disruption culminates in increased membrane permeability, causing the leakage of essential viral components and ultimately leading to the inactivation of the virus.[1] Studies have shown that at concentrations below the critical micelle concentration (CMC), BAC monomers cause partial membrane disruption. Above the CMC, BAC micelles can solubilize the viral envelope, leading to a more significant and rapid inactivation.[3] This dual mechanism makes BAC an effective virucidal agent against a wide range of enveloped viruses.[2][4]







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